1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one
Description
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one is a ketone derivative featuring a propan-1-one backbone attached to a phenyl ring substituted with a difluoromethoxy (-OCF$2$H) group at the 2-position and an ethyl (-C$2$H$5$) group at the 4-position. Its molecular formula is C${12}$H${14}$F$2$O$_2$, with a molecular weight of 228.24 g/mol (calculated). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals, though its specific applications remain less documented .
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(10(15)4-2)11(7-8)16-12(13)14/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
BROICVLLFUUSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-(difluoromethoxy)benzene and 4-ethylbenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A Lewis acid catalyst like aluminum chloride (AlCl3) is often used to facilitate the Friedel-Crafts acylation reaction.
Procedure: The 2-(difluoromethoxy)benzene is first treated with the Lewis acid catalyst, followed by the addition of 4-ethylbenzaldehyde. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.
Purification: The crude product is then purified using column chromatography or recrystallization to obtain pure 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one.
Industrial Production Methods: In an industrial setting, the production of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propanoic acid.
Reduction: Formation of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(2-(Difluoromethoxy)-4-ethylphenyl)-2-bromo-1-propanone.
Scientific Research Applications
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The difluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one can be compared to related propanone derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Ethyl groups (e.g., in 4-EMC) contribute to lipophilicity, which influences bioavailability in bioactive compounds .
Biological Activity: Cathinone derivatives (e.g., 4-EMC, 4-FMC) feature a methylamino group at the β-position, enabling interactions with monoamine transporters in the CNS. The target compound lacks this group, suggesting divergent biological roles . Fluorinated analogs like 4-FMC exhibit altered metabolic stability due to fluorine’s electronegativity, a property shared with the target compound’s difluoromethoxy group .
Synthetic Utility: The target compound’s structure is analogous to intermediates used in coupling reactions (e.g., C–O bond formation), as demonstrated in studies with 1-(4-ethylphenyl)propan-1-one . Unlike cathinones, which require amino functionalization, the target compound may serve as a precursor for fluorinated pharmaceuticals via ketone-directed reactions .
Physical Properties: The difluoromethoxy group increases molecular weight and polarity compared to methoxy or ethoxy analogs (e.g., 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one) . Fluorination typically reduces boiling points and enhances thermal stability, as seen in fluorinated cathinones like 4-FMC .
Biological Activity
1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one, a derivative of propiophenone, has garnered attention in recent years due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethoxy group and an ethyl group on the phenyl ring. Its molecular formula is with a molecular weight of approximately 244.23 g/mol. The unique arrangement of these substituents enhances its solubility and stability, making it a candidate for various applications in medicinal chemistry.
Antimicrobial Properties
Research has indicated that 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Interaction with Biological Targets
The compound's interaction studies reveal its binding affinity towards various enzymes and receptors. The difluoromethoxy group enhances its selectivity for specific molecular targets, which may lead to modulation of biochemical pathways relevant to its biological activity.
Table 2: Binding Affinity Data
The proposed mechanism of action for 1-(2-(Difluoromethoxy)-4-ethylphenyl)propan-1-one involves the formation of stable complexes with specific proteins, thereby modulating their activity. This interaction can alter key signaling pathways, contributing to the compound's therapeutic effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of derivatives demonstrated that modifications to the difluoromethoxy group significantly enhanced antimicrobial potency against resistant strains of bacteria.
- Case Study on Anti-inflammatory Properties : In another study, the compound was evaluated for its anti-inflammatory properties in models of acute inflammation, showing promising results in reducing inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
